molecular formula C14H12N2O2S2 B2384982 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea CAS No. 2034562-76-8

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Cat. No.: B2384982
CAS No.: 2034562-76-8
M. Wt: 304.38
InChI Key: VXVMYRLAHPSYQN-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is an organic compound that features a urea moiety linked to thiophene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves the reaction of thiophene-2-yl isocyanate with a furan derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-yl urea: Similar structure but lacks the furan ring.

    Furan-2-yl urea: Similar structure but lacks the thiophene ring.

    Thiophene-2-carboxamide: Contains a thiophene ring but has a different functional group.

Uniqueness

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is unique due to the presence of both thiophene and furan rings, which can impart distinct electronic and steric properties

Biological Activity

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a compound of significant interest due to its potential biological activities. This article compiles the available research findings, including data tables and relevant case studies, to provide a comprehensive overview of its biological properties.

Anticancer Properties

Research has demonstrated that compounds containing thiophene and furan rings exhibit anticancer activities. For instance, derivatives of thiourea have shown promising results against various cancer cell lines. In a study, compounds similar to this compound were tested against multiple cancer types, revealing significant cytotoxic effects with GI50 values ranging from 15 μM to 25 μM against breast and lung cancer cell lines .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. A related study found that thiourea derivatives demonstrated broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL against Staphylococcus aureus . This indicates that this compound may also possess similar properties.

Anti-inflammatory Effects

Compounds with thiophene and urea functionalities have been noted for their anti-inflammatory effects. In vitro studies indicated that certain thiourea derivatives could inhibit pro-inflammatory cytokine production, suggesting that this compound may also have applications in treating inflammatory diseases .

Antiviral Potential

Recent investigations into N-Heterocycles have highlighted their potential as antiviral agents. Compounds similar to the target compound exhibited inhibitory effects on viral replication at low micromolar concentrations, indicating a promising avenue for further research into its antiviral applications .

Data Table: Biological Activity Summary

Biological ActivityTest System/Cell LineIC50/Effectiveness
AnticancerVarious cancer cell lines (e.g., MDA-MB-435, EKVX)GI50: 15–25 μM
AntimicrobialStaphylococcus aureusMIC: 0.03 μg/mL
Anti-inflammatoryIn vitro assaysSignificant inhibition of cytokines
AntiviralViral replication assaysLow micromolar effectiveness

Study 1: Anticancer Activity

In a controlled study, researchers synthesized various thiourea derivatives and evaluated their anticancer properties against different cell lines. The selected compound demonstrated selective cytotoxicity towards breast cancer cells with an IC50 value of 21.5 μM, showcasing its potential as an anticancer agent .

Study 2: Antimicrobial Efficacy

A series of thiophene-based compounds were tested for their antimicrobial activity. The results indicated that those with structural similarities to this compound had potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the need for further exploration in medicinal chemistry .

Properties

IUPAC Name

1-thiophen-2-yl-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-14(16-13-4-2-8-20-13)15-9-10-5-6-11(18-10)12-3-1-7-19-12/h1-8H,9H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVMYRLAHPSYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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